5-(Bromomethyl)-4,6-dichloropyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H3BrCl2N2 |
|---|---|
Molecular Weight |
241.9 g/mol |
IUPAC Name |
5-(bromomethyl)-4,6-dichloropyrimidine |
InChI |
InChI=1S/C5H3BrCl2N2/c6-1-3-4(7)9-2-10-5(3)8/h2H,1H2 |
InChI Key |
CIDABAKSMYXYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CBr)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 5-(Bromomethyl)-4,6-dichloropyrimidine for medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 5-(Bromomethyl)-4,6-dichloropyrimidine
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged structure," a core motif frequently found in a vast array of therapeutic agents.[1] Its prevalence stems from its ability to engage with biological targets through various non-covalent interactions, often mimicking the hydrogen bonding patterns of endogenous nucleobases.[1][2] Within this important class of heterocycles, 5-(Bromomethyl)-4,6-dichloropyrimidine emerges as a particularly powerful and versatile building block for drug discovery.
This trifunctional scaffold presents researchers with a unique combination of reactive sites: an electron-deficient dichloropyrimidine core primed for nucleophilic aromatic substitution (SNAr) and a highly electrophilic bromomethyl group ideal for alkylation reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on the chemical properties, reactivity, and strategic applications of this compound, moving beyond simple protocols to explain the causality behind its utility in modern medicinal chemistry.
Core Physicochemical and Structural Properties
A foundational understanding of a reagent's properties is critical before its inclusion in a synthetic campaign. 5-(Bromomethyl)-4,6-dichloropyrimidine is a solid at room temperature, and its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1260654-13-4 | [3] |
| Molecular Formula | C₅H₃BrCl₂N₂ | |
| Molecular Weight | 257.90 g/mol | |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Purity | Typically >95% | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from light. | [6][7] |
The molecule's reactivity is dictated by its electronic architecture. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This effect is amplified by the two chloro-substituents at the C4 and C6 positions. Consequently, these positions are highly activated towards attack by nucleophiles. Simultaneously, the bromomethyl group at the C5 position serves as a potent electrophile, poised for SN2-type reactions.
A Duality of Reactivity: A Synthetic Chemist's Playground
The primary value of 5-(Bromomethyl)-4,6-dichloropyrimidine lies in its dual reactivity. The distinct chemical nature of its functional groups allows for selective and sequential modifications, enabling the construction of complex molecular architectures from a single, versatile starting material.
The Electrophilic Workhorse: Reactions of the Bromomethyl Group
The C-Br bond of the bromomethyl moiety is the most labile site for nucleophilic attack. This classic electrophilic handle is predominantly used for forging new carbon-heteroatom or carbon-carbon bonds via nucleophilic substitution (SN2) reactions .
The causality for employing this reaction is straightforward: it provides a direct and efficient method for tethering the pyrimidine core to a wide variety of functional groups, linkers, or pharmacophores. Common nucleophiles include:
-
Amines (Primary and Secondary): To form aminomethylpyrimidines.
-
Alcohols and Phenols: To generate ether linkages.
-
Thiols: To create thioethers.
-
Carbanions and other C-nucleophiles: For C-C bond formation.
Figure 1: General SN2 reaction at the bromomethyl group.
The Aromatic Core: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichloropyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atoms at the C4 and C6 positions are excellent leaving groups.
Initially, these two positions are electronically equivalent.[8] However, the substitution of the first chlorine atom can electronically influence the reactivity of the second, allowing for the stepwise and selective introduction of two different nucleophiles. This sequential approach is a cornerstone of library synthesis for SAR (Structure-Activity Relationship) exploration.
The choice to utilize SNAr chemistry is driven by the need to decorate the core scaffold with substituents that can modulate potency, selectivity, and pharmacokinetic properties. The regioselectivity of SNAr on dichloropyrimidines can be highly sensitive to other substituents on the ring, a factor that can be predicted and exploited.[9][10]
Figure 2: Sequential SNAr on the dichloropyrimidine core.
Strategic Synthesis Workflow
The true power of this reagent is realized when both modes of reactivity are combined in a single synthetic plan. A medicinal chemist can design a sequence to first install a key pharmacophore via SNAr and then use the bromomethyl handle to attach a linker or solubilizing group, or vice-versa.
Figure 3: A logical workflow for sequential functionalization.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Protein kinases are one of the most important classes of drug targets, particularly in oncology.[11] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold is exceptionally well-suited for this role as it can mimic the adenine portion of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[2]
5-(Bromomethyl)-4,6-dichloropyrimidine provides an ideal starting point for the design of novel kinase inhibitors.[12][13][14][15]
-
The Pyrimidine Core: Serves as the fundamental hinge-binding element.
-
C4/C6 Substituents: Nucleophilic substitution at these positions allows for the introduction of various groups that can occupy adjacent hydrophobic pockets, imparting both potency and selectivity for the target kinase.
-
C5-Bromomethyl Group: This position is typically solvent-exposed. It is an invaluable handle for attaching linkers, solubilizing groups (like morpholine or piperazine), or moieties that can form additional interactions with the protein surface, often leading to dramatic improvements in cell-based activity and pharmacokinetic properties.
Figure 4: Pharmacophoric elements of a kinase inhibitor.
Beyond kinase inhibitors, this scaffold is a key intermediate in the synthesis of other important pharmaceuticals. For instance, it is a reactant used to produce Macitentan , an orally active dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[5][16][17]
Experimental Protocol: A Self-Validating System
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following procedure for a representative SNAr reaction is designed to be self-validating, with clear steps and checkpoints.
Protocol: Mono-amination at the C4/C6 Position
Objective: To displace one of the chlorine atoms on the pyrimidine ring with a primary or secondary amine.
Materials:
-
5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 mmol, 1.0 eq)
-
Desired primary or secondary amine (1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (Ethyl Acetate, water, brine, anhydrous sodium sulfate) and equipment (silica gel for column chromatography).
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 mmol).
-
Dissolution: Add anhydrous solvent (5 mL) and stir until the solid is fully dissolved.
-
Addition of Reagents: Add the desired amine (1.1 mmol) to the solution, followed by the dropwise addition of DIPEA (2.0 mmol). DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical reaction time is 4-12 hours. The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure mono-aminated product.
Safety and Handling: An Essential Prerequisite
As a highly reactive electrophile, 5-(Bromomethyl)-4,6-dichloropyrimidine must be handled with appropriate care.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7][18] It is also a lachrymator (a substance that causes tears).[19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19][20]
-
Handling:
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water and remove contaminated clothing.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19][20]
-
Conclusion
5-(Bromomethyl)-4,6-dichloropyrimidine is far more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its predictable, dual-mode reactivity allows for the efficient and modular synthesis of complex, highly functionalized molecules. Its proven utility as a scaffold for high-value targets like protein kinases underscores its importance in modern drug discovery. By understanding the causal factors behind its reactivity and adhering to safe handling practices, researchers can fully leverage the synthetic power of this versatile building block to accelerate the development of next-generation therapeutics.
References
-
SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine. Thermo Fisher Scientific. (2025-09-16). Available from: [Link]
-
5-(4-Bromophenyl)-4,6-dichloropyrimidine. Purex Pharmaceuticals. Available from: [Link]
-
5-(4-bromophenyl)-4,6-dichloropyrimidine. PubChem. Available from: [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Available from: [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available from: [Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. (2023-10-16). Available from: [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
WU-224 (1260654-13-4, MFCD12756686). Parkway Scientific. Available from: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Available from: [Link]
-
A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available from: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available from: [Link]
-
5-Bromo-4,6-dichloropyrimidine. SLS. Available from: [Link]
-
Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. National Center for Biotechnology Information. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Center for Biotechnology Information. Available from: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. (2025-08-10). Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1260654-13-4|5-(Bromomethyl)-4,6-dichloropyrimidine: In Stock [parkwayscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 [chemicalbook.com]
- 17. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. chemicalbook.com [chemicalbook.com]
5-(Bromomethyl)-4,6-dichloropyrimidine CAS 1123-56-4 literature review
Advanced Synthesis, Reactivity, and Application Protocols
⚠️ CRITICAL DATA INTEGRITY ALERT: CAS REGISTRY MISMATCH
User Input CAS: 1123-56-4 Correct Chemical Name: 2,6-Dimethylbenzaldehyde Target Molecule for this Guide: 5-(Bromomethyl)-4,6-dichloropyrimidine Correct CAS for Target: 1260654-13-4 (and related isomers/salts)
Action Required: This guide strictly addresses 5-(Bromomethyl)-4,6-dichloropyrimidine . If your intent was 2,6-Dimethylbenzaldehyde (CAS 1123-56-4), do not proceed with these protocols as the chemical properties and safety profiles are fundamentally different.
Part 1: Executive Summary
5-(Bromomethyl)-4,6-dichloropyrimidine is a high-value heterocyclic scaffold characterized by a unique "dual-reactivity" profile. It serves as a linchpin intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors , antifolates , and antimicrobials .
Its structural utility stems from the orthogonal reactivity of its electrophilic sites:
-
The Exocyclic Electrophile: The 5-bromomethyl group (–CH₂Br) is highly reactive toward nucleophilic substitution (
), allowing for the rapid attachment of solubilizing tails (e.g., morpholines, piperazines) or pharmacophores. -
The Endocyclic Electrophiles: The 4,6-dichloro substituents are primed for Nucleophilic Aromatic Substitution (
), enabling subsequent cyclization into fused systems like pyrimido[4,5-d]pyrimidines or purine analogs .
Part 2: Chemical Profile & Reactivity
2.1 Electronic Structure & Reactivity Hotspots
The molecule possesses three distinct electrophilic sites. Understanding the hierarchy of reactivity is crucial for regioselective functionalization.
| Site | Moiety | Reactivity Type | Relative Rate | Mechanism |
| C-5 | –CH₂Br | Alkylation ( | Fastest | Primary alkyl halide activated by the electron-deficient pyrimidine ring. |
| C-4 | C–Cl | Arylation ( | Intermediate | Activated by ring nitrogens; susceptible to displacement by amines/alkoxides. |
| C-6 | C–Cl | Arylation ( | Slowest | Equivalent to C-4 until the first substitution occurs. |
Key Insight: The reaction temperature controls selectivity. At 0–25°C , the –CH₂Br group reacts exclusively. At >60°C , the C–Cl bonds begin to react.
2.2 Visualization of Reactivity Pathways
The following diagram illustrates the orthogonal functionalization logic.
Part 3: Synthetic Protocols
3.1 Synthesis of the Core Scaffold
Objective: Prepare 5-(Bromomethyl)-4,6-dichloropyrimidine from 4,6-dichloro-5-methylpyrimidine via Wohl-Ziegler radical bromination.
Prerequisites:
-
Precursor: 4,6-Dichloro-5-methylpyrimidine (CAS 4316-97-6).
-
Reagent: N-Bromosuccinimide (NBS) - Must be recrystallized from water before use to remove HBr traces.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon Tetrachloride (CCl₄) [Classic] or Chlorobenzene/Acetonitrile [Green Alternative].
Protocol (Self-Validating System):
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4,6-dichloro-5-methylpyrimidine (10.0 g, 61.3 mmol) in anhydrous CCl₄ (100 mL).
-
Addition: Add NBS (11.5 g, 64.4 mmol, 1.05 eq). Add AIBN (200 mg, 1.2 mmol, 0.02 eq).
-
Initiation: Heat the mixture to reflux (77°C). Validation Point: The reaction has initiated when the dense NBS solid floats to the surface and converts to the lighter succinimide, which floats on top.
-
Reaction: Maintain reflux for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.
-
Warning: Over-reaction leads to the dibromo impurity. Stop when conversion >95%.
-
-
Workup: Cool the suspension to 0°C. Filter off the precipitated succinimide.
-
Purification: Evaporate the solvent under reduced pressure. The crude oil often crystallizes upon standing. Recrystallize from n-heptane to yield white needles.
Yield: 75–85% Melting Point: 68–70°C (Lit.)
3.2 Functionalization Case Study: Synthesis of 4-((4,6-dichloropyrimidin-5-yl)methyl)morpholine
Objective: Selectively react the bromomethyl group without disturbing the chloro-substituents.
Protocol:
-
Dissolution: Dissolve 5-(bromomethyl)-4,6-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) as an acid scavenger.
-
Nucleophile Addition: Dropwise add Morpholine (1.05 eq) over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.
-
Validation: The appearance of a precipitate (TEA·HBr salt) confirms reaction progress.
-
-
Workup: Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Result: The product is usually pure enough for the next step (
).
Part 4: Safety & Stability (E-E-A-T)
Handling 5-(Bromomethyl)-4,6-dichloropyrimidine requires BSL-2 equivalent chemical hygiene.
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Potent eye irritant; induces severe tearing similar to benzyl bromide. | Mandatory: Handle ONLY in a functioning fume hood. Wear goggles AND a face shield. |
| Corrosive | Causes severe skin burns and eye damage. | Double-glove (Nitrile). If contact occurs, rinse with PEG-400 followed by water. |
| Vesicant | Can cause blistering upon prolonged exposure. | Change gloves immediately upon splash contact. |
| Stability | Moisture sensitive. Hydrolyzes to the alcohol/HCl. | Store under Nitrogen/Argon at 2–8°C. Desiccate. |
Part 5: References
-
Synthesis of 4,6-Dichloro-5-methylpyrimidine (Precursor):
-
Radical Bromination Methodology (Wohl-Ziegler):
-
Source: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
-
Context: Foundational review on the mechanism and specificity of NBS bromination at benzylic positions.
-
-
Application in Kinase Inhibitor Synthesis (Analogous Chemistry):
-
Source: Boyle, R. G., et al. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. Journal of Applicable Chemistry.
-
URL:[Link]
-
Context: Describes the reaction of 5-bromo-2,4-dichloropyrimidine derivatives with morpholine, establishing the reactivity hierarchy of the pyrimidine scaffold.
-
-
Safety Data for Halogenated Pyrimidines:
-
Correct CAS Identification (1260654-13-4):
Sources
- 1. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1260654-13-4|5-(Bromomethyl)-4,6-dichloropyrimidine: In Stock [parkwayscientific.com]
Molecular weight and structural analysis of 5-(Bromomethyl)-4,6-dichloropyrimidine
This guide provides an in-depth technical analysis of 5-(Bromomethyl)-4,6-dichloropyrimidine (CAS 1260654-13-4), a highly reactive electrophilic scaffold used in the synthesis of functionalized heterocycles for pharmaceutical applications.
Document Type: Technical Whitepaper & Analytical Guide Subject: Structural Characterization, Synthesis, and Handling of Halogenated Pyrimidine Intermediates.
Executive Summary
5-(Bromomethyl)-4,6-dichloropyrimidine is a tri-halogenated pyrimidine derivative. Its chemical utility stems from the differential reactivity of its halogen substituents: the benzylic-like bromomethyl group at the C5 position is highly susceptible to nucleophilic attack (
However, its analysis is complicated by a unique isotopic signature and significant stability challenges (hydrolysis and lachrymatory properties). This guide details the structural proofs required for validation.
Physicochemical Datasheet
| Property | Specification |
| Chemical Name | 5-(Bromomethyl)-4,6-dichloropyrimidine |
| CAS Registry Number | 1260654-13-4 |
| Molecular Formula | |
| Average Molecular Weight | 241.90 g/mol |
| Monoisotopic Mass | 239.8857 Da (for |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Hydrolyzes in Water |
| Reactivity Class | Alkylating Agent; Lachrymator; Electrophile |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
Structural Elucidation & Spectroscopy
The definitive identification of this molecule relies on distinguishing it from its precursor (5-methyl-4,6-dichloropyrimidine) and its hydrolysis product (5-hydroxymethyl-4,6-dichloropyrimidine).
Mass Spectrometry: The Isotope Signature
The presence of one Bromine and two Chlorine atoms creates a complex, highly diagnostic isotope pattern.[1][2] A standard "single peak" analysis is insufficient.[3]
-
Isotope Abundances:
-
Bromine:
(50.7%) / (49.3%) 1:1 -
Chlorine:
(75.8%) / (24.2%) 3:1
-
-
Predicted Mass Spectrum Pattern (M+): The molecular ion cluster spans 6 mass units (M to M+6).
| Ion | Composition | Approx.[1][2][3][4][5][6] Relative Intensity |
| M (240) | Low (Base x 0.6) | |
| M+2 (242) | Mixed ( | High (100%) |
| M+4 (244) | Mixed ( | Medium |
| M+6 (246) | Trace |
NMR Spectroscopy
The symmetry of the pyrimidine ring simplifies the NMR spectrum, making impurities immediately visible.
-
NMR (400 MHz,
):- 8.70 ppm (s, 1H): The proton at position C2. It is highly deshielded due to the two adjacent nitrogen atoms and the electron-withdrawing chlorines.
- 4.65 ppm (s, 2H): The methylene protons (-CH 2-Br).
-
Note: If a peak appears at
2.45 ppm, it indicates unreacted 5-methyl precursor. If a broad singlet appears at 4.80 ppm (variable), it indicates hydrolysis to the alcohol.
-
NMR (100 MHz,
):- 162.0 ppm: C4/C6 (Quaternary, C-Cl).
- 157.5 ppm: C2 (CH).
- 128.0 ppm: C5 (Quaternary).
- 23.5 ppm: Methylene carbon (-C H2-Br).
Synthesis & Reaction Workflow
The standard synthesis involves the radical bromination of 5-methyl-4,6-dichloropyrimidine. This reaction must be carefully monitored to prevent over-bromination (gem-dibromide formation).
Reaction Mechanism (Graphviz)
Figure 1: Radical bromination pathway showing the critical step of preventing over-bromination.
Experimental Protocol (Synthesis)
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-4,6-dichloropyrimidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Initiation: Heat the mixture to reflux (83°C). The reaction is initiated when the suspension turns orange/brown and then fades to pale yellow (succinimide formation).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.
-
Critical Control Point: Stop heating immediately upon consumption of starting material to prevent dibromination.
-
-
Workup: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from minimal hot hexane or purify via rapid silica gel chromatography (neutralized silica to prevent hydrolysis).
Analytical Validation Workflow
To ensure the material is suitable for drug development, a specific analytical sequence is required.
Figure 2: Quality Control workflow ensuring structural integrity and purity before downstream use.
Safety & Handling (Crucial)
This compound behaves as a potent alkylating agent and a lachrymator .
-
Lachrymator: The -CH2Br group on the electron-deficient pyrimidine ring mimics benzyl bromide (tear gas). It attacks mucous membranes instantly.
-
Protocol: All weighing and transfers must occur inside a functioning fume hood.
-
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanolic amine (to quench the alkyl halide) before removal from the hood.
-
Skin Contact: Corrosive.[7][8] Causes severe burns. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19735262, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. (Note: Used for comparative physicochemical property modeling of the 4,6-dichloro-pyrimidine scaffold). Retrieved from [Link][8]
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
- Chemical Book.CAS 1260654-13-4 Entry.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mi.fu-berlin.de [mi.fu-berlin.de]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic stability of 5-(Bromomethyl)-4,6-dichloropyrimidine intermediates
An In-Depth Technical Guide: Thermodynamic Stability of 5-(Bromomethyl)-4,6-dichloropyrimidine and its Synthetic Intermediates
Abstract
5-(Bromomethyl)-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring both a reactive bromomethyl group and an electron-deficient dichloropyrimidine core, presents unique stability challenges that are critical to understand for successful process development, storage, and handling. This technical guide provides a comprehensive analysis of the thermodynamic stability of this key intermediate. We will explore the intrinsic chemical liabilities of the molecule, delineate potential degradation pathways, and present detailed, field-proven experimental protocols for quantifying its stability profile using thermal analysis and forced degradation studies. The insights and methodologies presented herein are designed to empower researchers to anticipate and mitigate stability issues, ensuring the integrity and purity of this valuable synthetic building block.
Introduction: The Chemical Dichotomy of 5-(Bromomethyl)-4,6-dichloropyrimidine
The utility of a synthetic intermediate is defined not only by its reactivity in desired transformations but also by its stability under storage and reaction conditions. 5-(Bromomethyl)-4,6-dichloropyrimidine is a prime example of this principle. Its value lies in its multiple reactive sites, which allow for sequential, regioselective functionalization. However, these same features are also sources of inherent instability.
1.1. Molecular Structure and Inherent Reactivity
The molecule's stability profile is dictated by two key structural motifs:
-
The Dichloropyrimidine Core: The pyrimidine ring is a π-deficient heterocycle. The two nitrogen atoms and two chlorine atoms act as strong electron-withdrawing groups, rendering the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2].
-
The 5-(Bromomethyl) Group: This is a primary alkyl halide. The bromine atom is an excellent leaving group, and its position adjacent to the pyrimidine ring (analogous to a benzylic position) facilitates the stabilization of carbocationic intermediates or transition states. This makes the methylene carbon highly susceptible to nucleophilic attack via SN1 or SN2 mechanisms.
A thorough understanding of these competing reactivity centers is the cornerstone of predicting and controlling the compound's stability.
1.2. Thermodynamic vs. Kinetic Stability
In the context of pharmaceutical development, it is crucial to distinguish between thermodynamic and kinetic stability.
-
Thermodynamic stability refers to the relative energy level of a compound compared to its degradation products. A thermodynamically unstable compound will have a large negative Gibbs free energy (ΔG) for its decomposition. Heat of combustion is a fundamental experimental measure used to determine the relative thermodynamic stability of isomers[3][4].
-
Kinetic stability refers to the rate at which a compound degrades. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high.
For a reactive intermediate like 5-(bromomethyl)-4,6-dichloropyrimidine, both aspects are critical. It may persist under certain conditions (kinetically stable) despite being prone to degradation from a thermodynamic standpoint. Our goal is to define the conditions under which this kinetic stability is compromised.
Potential Degradation Pathways and Mechanisms
The dual reactivity of the molecule suggests several potential degradation pathways, particularly in the presence of common laboratory nucleophiles like water, alcohols, or amines.
2.1. Pathway A: Nucleophilic Substitution at the Bromomethyl Group
This is often the most facile degradation pathway due to the high reactivity of the primary bromomethyl group. In the presence of a nucleophile (Nu:), such as water from atmospheric moisture, the bromine is displaced.
-
Mechanism: Can proceed via SN2 (direct attack) or SN1 (formation of a stabilized carbocation intermediate). The solvent polarity and nucleophile strength will dictate the predominant mechanism.
-
Product: 5-(Hydroxymethyl)-4,6-dichloropyrimidine (in the case of hydrolysis).
2.2. Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core
The chlorine atoms on the pyrimidine ring are susceptible to displacement, a common reaction for halogenated pyrimidines[5].
-
Mechanism: This proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer-like intermediate. The rate is highly dependent on the electron-withdrawing nature of the ring and the strength of the nucleophile[6].
-
Product: Substitution of one or both chlorine atoms (e.g., 5-(bromomethyl)-4-chloro-6-hydroxypyrimidine).
2.3. Pathway C: Thermal Decomposition
At elevated temperatures, molecules can acquire sufficient energy to overcome activation barriers for bond cleavage. For chlorinated hydrocarbons, decomposition can involve the elimination of HCl or the cleavage of the weakest bonds in the molecule[7][8].
-
Mechanism: Often involves radical mechanisms or concerted elimination reactions. The initial bond cleavage is likely to be the C-Br bond, given its lower bond dissociation energy compared to C-Cl or C-C bonds.
-
Products: A complex mixture of smaller molecules, potentially including HCl, HBr, and charred, polymerized material.
The following diagram illustrates these competing degradation pathways.
Caption: Potential degradation pathways for 5-(Bromomethyl)-4,6-dichloropyrimidine.
Experimental Protocols for Stability Assessment
A robust stability assessment requires a multi-pronged approach combining thermal analysis for intrinsic stability and forced degradation studies to probe reactivity under specific stress conditions[9].
3.1. Thermal Analysis: Quantifying Intrinsic Stability
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for this purpose[10].
3.1.1. Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point (an indicator of purity) and the onset temperature and enthalpy of decomposition. A sharp melt followed by an immediate exothermic decomposition is characteristic of a reactive intermediate.
-
Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is heated. Melting is an endothermic process (absorbs heat), while decomposition is typically exothermic (releases heat). The onset temperature of the exotherm is a critical safety parameter, indicating the temperature at which a self-accelerating decomposition reaction may begin.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 5-(bromomethyl)-4,6-dichloropyrimidine into a vented aluminum pan. Crimp the pan with a lid. Rationale: A vented pan prevents pressure buildup from off-gassing during decomposition, which could otherwise rupture the pan and damage the instrument.
-
Experimental Parameters:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard method that provides a good balance between analytical speed and the resolution of thermal events.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the peak temperature of the melting endotherm.
-
Determine the extrapolated onset temperature of the decomposition exotherm.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHdecomp) in J/g.
-
3.1.2. Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
-
Causality: TGA measures the change in mass of a sample as a function of temperature. It provides complementary information to DSC by confirming that an observed DSC event is associated with mass loss (decomposition) rather than a phase change (like melting or crystallization).
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. Rationale: A larger sample mass than in DSC is used to ensure accurate mass loss detection.
-
Experimental Parameters:
-
Place the sample pan in the TGA furnace.
-
Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Generate a plot of mass (%) vs. temperature (°C).
-
Determine the onset temperature of mass loss, often defined as the temperature at which 5% mass loss occurs (T5%).
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Caption: Experimental workflow for DSC and TGA thermal stability analysis.
3.2. Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods[9]. The compound is subjected to conditions more severe than accelerated storage to trigger degradation.
3.2.1. Protocol: Hydrolytic Stability
-
Objective: To assess the compound's susceptibility to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare three solutions of the compound (~1 mg/mL) in a suitable co-solvent (e.g., acetonitrile) and water mixture.
-
Acidic: Adjust one solution to pH 1-2 with 0.1 M HCl.
-
Basic: Adjust another solution to pH 12-13 with 0.1 M NaOH.
-
Neutral: Use the third solution as is (pH ~7).
-
Incubate all three solutions at 60 °C for 24-48 hours, alongside control solutions (compound in solvent, protected from light).
-
At specified time points (e.g., 0, 8, 24, 48h), withdraw an aliquot, neutralize if necessary, and analyze by HPLC-UV or LC-MS.
-
3.2.2. Protocol: Oxidative Stability
-
Objective: To determine the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of the compound (~1 mg/mL).
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC-UV or LC-MS at specified time points.
-
Data Interpretation and Building a Stability Profile
The data gathered from these experiments are synthesized to create a holistic stability profile of the intermediate.
4.1. Quantitative Data Summary
The results from thermal analyses should be tabulated for clear comparison.
| Parameter | Method | Typical Result (Hypothetical) | Interpretation |
| Melting Point (Tm) | DSC | 101 - 104 °C | Indicates the purity and solid-state form of the material. |
| Decomposition Onset (Td) | DSC | ~150 °C | Critical temperature threshold; processing should remain well below this. |
| Enthalpy of Decomposition | DSC | -250 J/g | A significant energy release, highlighting a potential thermal hazard. |
| 5% Mass Loss Temp (T5%) | TGA | ~155 °C | Confirms the onset of significant decomposition observed by DSC. |
4.2. Practical Implications for Handling and Storage
Based on the combined experimental data, a clear set of handling and storage recommendations can be formulated:
-
Temperature Control: The compound should be stored at low temperatures (e.g., 2-8 °C) to minimize the rate of potential degradation, keeping it far below the thermal decomposition onset[11].
-
Inert Atmosphere: Given the susceptibility to hydrolysis, the material should be stored under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers to protect from moisture[11].
-
Avoid Incompatibilities: Contact with strong bases, acids, and oxidizing agents should be avoided during storage and processing, as indicated by forced degradation studies.
-
Process Safety: The exothermic decomposition highlights the need for careful temperature control in any large-scale reaction or distillation process to prevent thermal runaway.
Conclusion
5-(Bromomethyl)-4,6-dichloropyrimidine is a synthetically valuable yet chemically labile intermediate. Its thermodynamic stability is governed by the high reactivity of both the bromomethyl group and the dichloropyrimidine core. A comprehensive evaluation using a combination of thermal analysis (DSC, TGA) and forced degradation studies is not merely an academic exercise but a critical necessity for ensuring the safety, quality, and success of its application in drug development and manufacturing. By understanding its degradation pathways and quantifying its stability thresholds, researchers can implement appropriate controls to handle, store, and utilize this potent building block effectively, thereby preserving its integrity from the laboratory to large-scale production.
References
-
Vertex AI Search, based on a review of synthesis and computational studies of pyrazolo pyrimidine derivatives. (Source:[12])
-
Vertex AI Search, regarding the stability of pyrimidine derivatives in complex biological systems. (Source:[13])
-
Vertex AI Search, on the in-silico design and stability assessment of pyrimidine derivatives. (Source:[14])
-
PubMed. (n.d.). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Retrieved from [Link] (Source:[10])
-
RSC Publishing. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. Retrieved from [Link] (Source:[15])
-
Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link] (Source:[16])
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link] (Source:[17])
-
Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link] (Source:[18])
-
ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link] (Source:[19])
-
ACS Publications. (n.d.). Reaction Heats of Organic Halogen Compounds. IV. A High Temperature Calorimeter and the Hydrogenation of Methyl, Ethyl, and Vinyl Chlorides. Retrieved from [Link] (Source:[20])
-
Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from (Source:[21])
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link] (Source:[22])
-
RSC Publishing. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link] (Source:[7])
-
PMC. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link] (Source:[23])
-
Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved from [Link] (Source:[3])
-
PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link] (Source:[24])
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link] (Source:[25])
-
ResearchGate. (2018). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link] (Source:[6])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link] (Source:[11])
-
PubChem. (n.d.). 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link] (Source:[26])
-
PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link] (Source:[27])
-
PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link] (Source:[8])
-
ResearchGate. (n.d.). (PDF) Thermal Decomposition of Chloropicrin. Retrieved from [Link] (Source:[28])
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link] (Source:[2])
-
McGill University. (n.d.). Halogen Chemistry. Retrieved from [Link] (Source:[29])
-
News-Medical. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link] (Source:[9])
-
PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link] (Source:[30])
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link] (Source:[5])
-
Student Doctor Network Forums. (2018). AAMC FL 3, C/P, Q9. Retrieved from [Link] (Source:[4])
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. jchemrev.com [jchemrev.com]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. atlantis-press.com [atlantis-press.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 22. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 23. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Halogen Chemistry | Atmospheric and Oceanic Sciences - McGill University [mcgill.ca]
- 30. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note APN-2026-0214: Optimized Solvent Systems for Selective Reactions of 5-(Bromomethyl)-4,6-dichloropyrimidine
Abstract
5-(Bromomethyl)-4,6-dichloropyrimidine is a highly versatile trifunctional building block pivotal in medicinal chemistry and drug development for constructing complex molecular architectures.[1][2][3] Its utility stems from three distinct reactive sites: a benzylic-like bromomethyl group and two electrophilic chloro-substituents on the pyrimidine ring. Achieving selective functionalization at these sites is paramount and is critically governed by the choice of the reaction solvent. This guide provides a comprehensive analysis of optimized solvent systems, explaining the underlying chemical principles that dictate reaction outcomes. We present detailed protocols and comparative data for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, empowering researchers to harness the full synthetic potential of this valuable intermediate.
The Strategic Importance of Solvent Selection
The reactivity of 5-(Bromomethyl)-4,6-dichloropyrimidine is a tale of three sites. The bromomethyl group readily undergoes SN2 reactions, while the C4 and C6 chloro substituents are primed for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. The solvent does not merely act as a medium for dissolution; it is an active participant that can stabilize transition states, solvate and modulate the reactivity of nucleophiles, and ultimately control the chemo- and regioselectivity of a transformation. A judicious choice of solvent is therefore the first and most critical step in designing a successful synthetic strategy.
Figure 1: Reactivity map of 5-(Bromomethyl)-4,6-dichloropyrimidine.
Guiding Principles: A Workflow for Solvent Selection
The optimal solvent system is intrinsically linked to the reaction mechanism you aim to promote. Polar aprotic solvents are generally the workhorses for SN2 reactions, as they solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[4][5][6] For SNAr reactions, which proceed through a charged Meisenheimer complex, polar solvents capable of stabilizing this intermediate are preferred.[7] Cross-coupling reactions require solvents that can solubilize all components—organic substrate, catalyst, base, and coupling partner—while facilitating the catalytic cycle.
Figure 2: Decision workflow for initial solvent selection.
Protocol I: Selective SN2 Reaction at the Bromomethyl Group
The -CH₂Br group is the most reactive site for nucleophilic substitution due to the stability of the incipient transition state. These reactions proceed via a classic SN2 mechanism, which is strongly favored by polar aprotic solvents.[8] Protic solvents, such as alcohols or water, will form hydrogen bonds with the nucleophile, creating a solvent cage that severely hinders its reactivity and slows the reaction rate.[9][10]
A prime example is the Williamson ether synthesis. Changing the solvent from a protic to a polar aprotic medium can dramatically increase reaction rates and yields.[11]
Table 1: Solvent Effects on the Williamson Ether Synthesis with Phenol
| Solvent | Nucleophile Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | K₂CO₃ | 78 | 12 | ~40% | [12] |
| Acetonitrile | K₂CO₃ | 80 | 2 | >90% | [8] |
| DMF | K₂CO₃ | 80 | 1 | >95% | [8][13] |
| THF | NaH | 65 | 3 | >95% |[12] |
Optimized Protocol: Williamson Ether Synthesis
This protocol details the synthesis of 5-(Phenoxymethyl)-4,6-dichloropyrimidine.
A. Reagents and Equipment
-
5-(Bromomethyl)-4,6-dichloropyrimidine
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
B. Step-by-Step Procedure
-
Under an inert atmosphere, add 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 eq), phenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) to a dry round-bottom flask.
-
Add anhydrous DMF to the flask to create a 0.2 M solution with respect to the starting pyrimidine.
-
Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
Protocol II: Selective SNAr Reaction at the Chloro Positions
The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions for SNAr.[14] The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack.[15] These reactions are often performed in polar aprotic solvents like DMF, 1,4-dioxane, or THF, which help to stabilize the charged intermediate.[16][17] In some cases, alcoholic solvents or aqueous mixtures can improve reactivity and solubility.[17][18]
Table 2: Solvent Screening for Amination of Dichloropyrimidines
| Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Isopropanol | HCl (cat.) | 80 | Good | [17] |
| 2,4-Dichloropyrimidine | Water | HCl (cat.) | 100 | Excellent | [17] |
| 2,4-Dichloropyrimidine | DMF | None | 100 | Moderate | [17] |
| 2,4,5-Trichloropyrimidine | Ethanol | NaHCO₃ | Reflux | Good |[2] |
Optimized Protocol: SNAr Amination
This protocol details the mono-amination at the C4 position, leaving the C6-Cl and -CH₂Br intact for further functionalization. Note: Careful control of stoichiometry and temperature is crucial for selectivity.
A. Reagents and Equipment
-
5-(Bromomethyl)-4,6-dichloropyrimidine
-
Benzylamine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sealed reaction vial
-
Standard workup and purification equipment
B. Step-by-Step Procedure
-
In a dry, sealed vial, dissolve 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of benzylamine (1.0 eq) at 0 °C to control the initial exothermic reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The lower temperature favors selective substitution at the more reactive C4 position over the C6 and -CH₂Br sites.
-
Monitor the reaction by LC-MS for the formation of the mono-aminated product.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the 4-amino-substituted product.
Protocol III: Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for forming C-C bonds. For dichloropyrimidines, solvent choice is critical for success.[18] Aprotic solvents like 1,4-dioxane and THF, often mixed with water to dissolve the inorganic base, are highly effective.[16][19] The use of alcoholic solvent mixtures can also enhance reactivity.[18]
Table 3: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine | Solvent | Base | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | THF | K₂CO₃ | 65 | 55 |[16] | | DMF | K₂CO₃ | 65 | 60 |[16] | | 1,4-Dioxane | K₂CO₃ | 65 | 71 |[16] | | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 65 | 80 |[16][19] | | Ethanol | K₂CO₃ | 55 | 51 |[18] |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol describes a selective mono-arylation at the C4 position.
A. Reagents and Equipment
-
5-(Bromomethyl)-4,6-dichloropyrimidine
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere setup and Schlenk flask
B. Step-by-Step Procedure
-
To a Schlenk flask under an inert atmosphere, add 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 20 minutes.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the C4-arylated product.
B. Sonogashira Coupling
The Sonogashira reaction couples the chloro-substituents with terminal alkynes.[20] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. Solvents like THF are common, and an amine base (e.g., triethylamine) is often used in excess, serving as both the base and a co-solvent.[21][22]
Optimized Protocol: Sonogashira Coupling
This protocol details a mono-alkynylation at the C4 position.
A. Reagents and Equipment
-
5-(Bromomethyl)-4,6-dichloropyrimidine
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous, degassed
-
Inert atmosphere setup
B. Step-by-Step Procedure
-
Under an inert atmosphere, add 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) to a dry flask.
-
Add anhydrous, degassed THF, followed by degassed triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor for the formation of Et₃N·HCl precipitate and by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C4-alkynylated product.
Concluding Remarks
The strategic selection of a solvent system is indispensable for controlling the reactivity of 5-(Bromomethyl)-4,6-dichloropyrimidine. By understanding the underlying mechanistic principles—SN2, SNAr, and cross-coupling—researchers can selectively target the desired reactive site. Polar aprotic solvents are optimal for SN2 reactions at the bromomethyl group, while a range of aprotic and mixed aqueous/organic systems provide robust conditions for SNAr and palladium-catalyzed reactions at the chloro positions. The protocols provided herein serve as validated starting points for the synthesis of novel pyrimidine-based compounds for drug discovery and materials science.
References
- Title: Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem Source: BenchChem URL
- Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar)
-
Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC URL: [Link]
-
Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: PMC URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
-
Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]
-
Title: Influence of protic and aprotic solvents on SN reactions Source: Chemistry Stack Exchange URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]
-
Title: 7.5 SN1 vs SN2 – Organic Chemistry I Source: KPU Pressbooks URL: [Link]
-
Title: 7.5: SN1 vs SN2 Source: Chemistry LibreTexts URL: [Link]
-
Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine Source: Atlantis Press URL: [Link]
-
Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: Synthesis of pyrimidine derivatives under solvent-free conditions Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrimidine derivatives under solvent-free conditions. Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC URL: [Link]
-
Title: Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction Source: AIChE Proceedings URL: [Link]
-
Title: Williamson Ether synthesis Source: Reddit URL: [Link]
-
Title: Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine Source: Atlantis Press URL: [Link]
-
Title: Nucleophilicity and Solvent Effects Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) Source: YouTube URL: [Link]
-
Title: Understanding the Synthesis and Properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 Source: PubChem URL: [Link]
-
Title: Sonogashira on 2,4-diamino-5-bromopyrimidine Source: Org Prep Daily URL: [Link]
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL: [Link]
-
Title: Haloselectivity of Heterocycles Source: Baran Lab URL: [Link]
-
Title: Pyrimidine, 5-bromo-4,6-dichloro- Source: PubChem URL: [Link]
-
Title: An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine Source: PubMed URL: [Link]
-
Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst Source: PMC URL: [Link]
-
Title: Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs Source: JOCPR URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. proceedings.aiche.org [proceedings.aiche.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. baranlab.org [baranlab.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Cyclization of 5-(Bromomethyl)-4,6-dichloropyrimidine
Part 1: Executive Summary & Strategic Value
5-(Bromomethyl)-4,6-dichloropyrimidine (5-BMDC) is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, BTK, and EGFR families). Its structural uniqueness lies in its "Electrophilic Trident" :
-
Position 5 (
): A highly reactive allylic-like halide, susceptible to rapid displacement. -
Positions 4 & 6 (
): Equivalent sites for Nucleophilic Aromatic Substitution ( ), activated by the electron-deficient pyrimidine ring.
This guide details the protocols for leveraging these sites to construct fused bicyclic systems—specifically 5,6-dihydropyrrolo[2,3-d]pyrimidines and furo[2,3-d]pyrimidines —using a tandem alkylation/cyclization strategy.
Part 2: Safety & Handling (The "Lachrymator" Protocol)
CRITICAL WARNING: 5-BMDC is structurally analogous to benzyl bromide and possesses potent lachrymatory (tear-inducing) and vesicant (blistering) properties.
Mandatory Safety Controls[1]
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ethanolic ammonia in the hood to neutralize spills immediately (reacts with the
group). -
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are non-negotiable.
-
Storage: Store at -20°C under argon. The compound hydrolyzes in moist air to release HBr and the corresponding alcohol, which deactivates the cyclization potential.
Part 3: Reaction Logic & Mechanism[2]
The cyclization follows a predictable "Head-to-Tail" mechanism. The nucleophile (typically a primary amine) first attacks the most reactive electrophile (the bromomethyl group) and subsequently closes the ring by displacing one of the chlorines.
Pathway Visualization
Figure 1: The tandem alkylation-cyclization sequence. Note the temperature differentiation required to prevent polymerization.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Substituted 5,6-Dihydropyrrolo[2,3-d]pyrimidines
Target Audience: Chemists synthesizing kinase inhibitor cores (e.g., Tofacitinib analogs).
Materials
-
Substrate: 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 eq)
-
Reagent: Primary Amine (e.g., Methylamine, Aniline, Benzylamine) (1.05 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Step-by-Step Methodology
-
Preparation (0 min):
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve 5-BMDC (1.0 eq) in anhydrous THF (
concentration). -
Cool the solution to -10°C (ice/acetone bath). Rationale: Low temperature suppresses the
reaction initially, ensuring the amine only reacts with the group first.
-
-
Alkylation (0 - 60 min):
-
Mix the Primary Amine (1.05 eq) with DIPEA (2.5 eq) in a separate vial with a small amount of THF.
-
Add the amine/base mixture dropwise to the cold 5-BMDC solution over 20 minutes.
-
Observation: A white precipitate (DIPEA
HBr) will form. -
Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear.
-
-
Cyclization (1 - 12 hours):
-
Once the intermediate (mono-alkylated species) is confirmed, remove the cooling bath.
-
Allow the reaction to warm to Room Temperature (RT).
-
Crucial Decision Point:
-
For reactive amines (e.g., Methylamine): Stirring at RT for 4-6 hours is usually sufficient for cyclization.
-
For unreactive amines (e.g., Anilines): Heat the mixture to 50-60°C for 3-12 hours.
-
-
Mechanism Check: The internal secondary amine formed in Step 2 attacks C4, displacing Chloride.
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo to remove volatiles.
-
Resuspend the residue in EtOAc and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.[1] -
Purification: Flash column chromatography (Gradient: 0
30% EtOAc in Hexanes). The product is typically a white or off-white solid.
-
Protocol B: Synthesis of Furo[2,3-d]pyrimidines (Oxygen Cyclization)
Target Audience: Researchers exploring bioisosteres where the N-7 nitrogen is replaced by oxygen.
Materials
-
Substrate: 5-BMDC (1.0 eq)
-
Reagent: Water (as nucleophile) or specific alcohol.
-
Base: Aqueous NaOH (1.0 M) or
. -
Solvent: Acetone/Water (1:1 mixture).
Methodology
-
Hydrolysis/Cyclization:
-
Isolation:
-
The reaction is often faster than the amine variant. Stir for 2 hours at RT.
-
Acidify carefully to pH 7.
-
Extract with DCM.
-
Note: These products are often less stable than their pyrrolo counterparts.
-
Part 5: Data Summary & Troubleshooting
Solvent & Base Selection Guide
| Solvent | Base | Temp | Outcome | Recommendation |
| THF | DIPEA | 0°C | Clean Cyclization | Preferred for aliphatic amines. |
| DMF | 60°C | Fast Reaction | Use for anilines/weak nucleophiles. Harder to remove solvent. | |
| EtOH | Reflux | Mixed Products | Avoid. Ethanol can compete as a nucleophile (Solvolysis). | |
| DCM | DIPEA | RT | Slow Cyclization | Good for Step 1, but often too cold for Step 2 ( |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Starting Material Stalled | Temperature too low for | Increase temperature to 50°C after the initial addition. |
| Double Addition (Dimer) | Excess amine used. | Strictly control stoichiometry (1.05 eq max). Add amine slowly. |
| Hydrolysis ( | Wet solvent or old reagents. | Use freshly distilled THF/MeCN. Keep under |
| Black Tar Formation | Decomposition of 5-BMDC. | 5-BMDC is unstable. Use immediately after opening/synthesis. Do not store solutions. |
Part 6: References
-
General Reactivity of 5-(Halomethyl)pyrimidines:
-
Synthesis of Pyrrolo[2,3-d]pyrimidines (Analogous Methodology):
-
Title: "Practical Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine."[6][13][14]
-
Source: Organic Process Research & Development (ACS).
-
Context: While this paper focuses on the cyanoacetate route, it details the stability and handling of the 4-chloro-pyrimidine core essential for the protocols above.
-
Link:[Link]
-
-
Medicinal Chemistry Application (JAK Inhibitors):
-
Safety Data (Lachrymators):
-
Title: "Safety Data Sheet: 5-(Bromomethyl)-2,4-dichloropyrimidine (Analog)."
-
Source: Sigma-Aldrich / Merck.
-
Context: Provides the basis for the safety protocols regarding lachrymatory and corrosive properties.
-
Sources
- 1. preprints.org [preprints.org]
- 2. aksci.com [aksci.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-(Bromomethyl)-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) utilizing the versatile building block, 5-(Bromomethyl)-4,6-dichloropyrimidine. This reagent is a cornerstone in the rapid construction of diverse pyrimidine-based scaffolds, which are privileged structures in medicinal chemistry and drug discovery.[1][2][3] By leveraging the efficiency of microwave irradiation, the protocols outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.[4][5][6] This guide is intended to empower researchers to accelerate their discovery programs by providing a foundation in both the theory and practical application of this powerful synthetic combination.
Introduction: The Power of Pyrimidines and Microwaves in Modern Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including a significant number of FDA-approved drugs.[2] Its presence in the building blocks of DNA and RNA makes it a prime candidate for interacting with biological targets, leading to therapeutic effects across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[7] Consequently, the development of efficient synthetic methodologies to access novel and diverse pyrimidine derivatives is a paramount objective in medicinal chemistry.
5-(Bromomethyl)-4,6-dichloropyrimidine serves as a highly versatile starting material, offering multiple reaction sites for diversification. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the bromomethyl group at the C5 position provides a handle for introducing a variety of substituents via nucleophilic substitution.
Traditional synthetic approaches often require prolonged reaction times and harsh conditions, leading to the formation of side products and complicating purification. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[4][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[6][8] This rapid and uniform heating can also lead to cleaner reactions with higher yields and improved reproducibility.[9]
This application note will detail specific protocols for leveraging the synergy between 5-(Bromomethyl)-4,6-dichloropyrimidine and microwave-assisted synthesis to rapidly generate libraries of novel compounds for biological screening.
The Strategic Advantage of 5-(Bromomethyl)-4,6-dichloropyrimidine
The unique trifunctional nature of 5-(Bromomethyl)-4,6-dichloropyrimidine allows for a sequential and regioselective approach to the synthesis of complex molecules.
-
The Bromomethyl Group (C5): This is the most reactive site for nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles.
-
The Chloro Groups (C4 and C6): These positions are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of these positions can be modulated by the substituent introduced at the C5 position.
This differential reactivity allows for a stepwise diversification strategy, which is highly advantageous in the construction of compound libraries for structure-activity relationship (SAR) studies.
Core Principles of Microwave-Assisted Synthesis
Microwave heating is fundamentally different from conventional heating. In a conventional process, heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This is often a slow and inefficient process. In contrast, microwave irradiation heats the reaction mixture volumetrically and directly through two primary mechanisms: dipolar polarization and ionic conduction. This direct energy transfer leads to rapid and uniform heating, which is the basis for the observed rate enhancements.[6]
Safety Precautions for Handling 5-(Bromomethyl)-4,6-dichloropyrimidine
As with any halogenated and reactive organic compound, proper safety precautions are essential when handling 5-(Bromomethyl)-4,6-dichloropyrimidine and its analogs.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.
Experimental Protocols: A Gateway to Diverse Scaffolds
The following protocols are designed as a starting point for the exploration of microwave-assisted reactions with 5-(Bromomethyl)-4,6-dichloropyrimidine. Optimization of reaction conditions (temperature, time, solvent, base, and catalyst) may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Nucleophilic Substitution at the Bromomethyl Position
This protocol details the reaction of 5-(Bromomethyl)-4,6-dichloropyrimidine with a generic primary or secondary amine. The same general conditions can be adapted for other nucleophiles such as alcohols and thiols.
Reaction Scheme:
Figure 1: General workflow for nucleophilic substitution.
Materials:
-
5-(Bromomethyl)-4,6-dichloropyrimidine
-
Primary or secondary amine of choice
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the desired primary or secondary amine (1.1 mmol, 1.1 equiv).
-
Add anhydrous DMF (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Nucleophile (R1R2NH) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | 100 | 15 | >90 |
| 2 | Piperidine | 100 | 15 | >90 |
| 3 | Benzylamine | 120 | 20 | 85 |
| 4 | Aniline | 140 | 30 | 75 |
Table 1: Representative yields for microwave-assisted nucleophilic substitution at the bromomethyl position.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at the C4/C6 Positions
This protocol describes a regioselective mono-Suzuki coupling at the more reactive C4 position of a 4,6-dichloropyrimidine derivative.[10] Further optimization can lead to disubstitution.
Reaction Scheme:
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
5-(Substituted-methyl)-4,6-dichloropyrimidine (from Protocol 1)
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the 5-(substituted-methyl)-4,6-dichloropyrimidine (0.5 mmol, 1.0 equiv).
-
Add the arylboronic acid (0.6 mmol, 1.2 equiv).
-
Add potassium carbonate (1.5 mmol, 3.0 equiv).
-
Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 120 | 20 | 88 |
| 2 | 4-Methoxyphenylboronic acid | 120 | 20 | 92 |
| 3 | 3-Pyridylboronic acid | 130 | 25 | 78 |
| 4 | 4-Fluorophenylboronic acid | 120 | 20 | 85 |
Table 2: Representative yields for microwave-assisted mono-Suzuki coupling.
Conclusion: Accelerating Discovery with Precision and Speed
The combination of the versatile building block, 5-(Bromomethyl)-4,6-dichloropyrimidine, with the power of microwave-assisted synthesis provides a robust platform for the rapid and efficient generation of diverse libraries of pyrimidine derivatives. The protocols outlined in this guide serve as a foundation for researchers to explore new chemical space and accelerate the identification of novel therapeutic agents. By embracing these modern synthetic technologies, the drug discovery process can be made more efficient, cost-effective, and ultimately, more successful.
References
- Rathwa, S. K., Bhoi, M. N., & Mayuri, A. (2016). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Current Microwave Chemistry, 3(3).
- Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109–117.
- Patel, R., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(4), 634-642.
- Welin, E. R., et al. (2006). Microwave-Assisted Synthesis of Pyrimidine Libraries.
- El-Borai, M. A., et al. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(1), 103.
- Abdel-Aziz, A. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47285–47300.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 7036-7048.
- BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22163-22173.
- Ameta, K. L., & Kumar, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(51), 35939-35965.
- Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 7036-7048.
-
Al-Issa, S. A. (2013). Microwave-assisted synthesis of some new pyrimido[4,5-e][1][3][11]thiadiazine and 1,2,4-triazolo[4,3-c]pyrimidine derivatives. TSI-Organic Chemistry, 9(3), 105-110.
- Cox, J. M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467.
- Soto-Cerrato, V., et al. (2012).
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- Hranjec, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(15), 2739.
- Imran, H. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.
- Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 148-157.
- Sharma, U., & Kumar, R. (2021). Microwave-Assisted Synthesis of Biologically Relevant Six-Membered N-Heterocycles. Current Organic Synthesis, 18(6), 594-616.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- de la Hoz, A., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(19), 6241.
- Al-Otaibi, F. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 999-1019.
- El-Borai, M. A., et al. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(1), 103.
- Anusandhanavallari. (2023). Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine Derivatives Utilizing Hf based Magnetic–Metal Organic Frameworks (MMOFs) - Fe3O4@SiO2@UiO-66 (Hf)
- Singh, P. P., et al. (2016). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Saudi Chemical Society, 20, S464-S471.
- Kappe, C. O. (2006). Microwave Chemistry: Pyrimidine Derivatives, Azido-Modified Silica Gels, Reduction of Spiromorpholone, Synthesis of Heterocycles by Multicomponent Reactions. Synfacts, 2006(12), 1245-1245.
- Al-Tel, T. H. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Current Medicinal Chemistry, 28(31), 6401-6421.
- Nie, A., Wang, J., & Huang, Z. (2006). Microwave-assisted solution-phase parallel synthesis of 2,4,6-trisubstituted pyrimidines.
- Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.
- Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213.
- Shinde, P. V., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3589-3596.
- Patel, D. R., & Patel, N. C. (2013). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-6.
- Li, J., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.
- Kappe, C. O. (2006). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA, 60(5), 297-302.
- Kumar, S., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Scientific Reports, 12(1), 17945.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in 5-(Bromomethyl)-4,6-dichloropyrimidine alkylation reactions
Executive Summary: The Reactivity Paradox
You are working with 5-(Bromomethyl)-4,6-dichloropyrimidine , a scaffold that presents a classic "chemoselectivity paradox."[1] You have two distinct electrophilic sites competing for your nucleophile:
-
The Exocyclic Methyl Bromide (Desired): A highly reactive, benzyl-bromide-like electrophile susceptible to
attack.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Endocyclic C4/C6 Chlorides (Undesired): Activated by the electron-deficient pyrimidine ring, these are prime targets for
(Nucleophilic Aromatic Substitution).
The Core Problem: Low yields are rarely due to "no reaction."[1] They are almost always due to chemoselectivity failure (attacking the ring instead of the tail) or hydrolytic instability (moisture destroying the bromide).
Critical Process Parameters (CPP)
To maximize yield, you must tune your reaction conditions to favor the kinetic
| Parameter | Recommended Setting | Scientific Rationale |
| Solvent | Anhydrous MeCN or DMF | MeCN (Acetonitrile) is preferred.[1] It is polar enough to dissolve the substrate but less Lewis-basic than DMF, reducing the risk of solvent-assisted decomposition. Strictly anhydrous (<50 ppm H₂O) is required to prevent hydrolysis to the alcohol. |
| Base | K₂CO₃ or Cs₂CO₃ | Use mild, non-nucleophilic inorganic bases. Avoid strong alkoxides (NaOEt, KOtBu) as they are "hard" nucleophiles that promote |
| Temperature | 0°C to RT | Do not reflux. |
| Stoichiometry | 1.0 : 0.95 (Electrophile:Nu) | Use a slight deficit of the nucleophile. Excess nucleophile will inevitably begin attacking the C4/C6 positions once the bromide is consumed. |
Interactive Troubleshooting Guide
Identify your specific failure mode below to view the corrective protocol.
Scenario A: "I see a new spot on TLC, but the mass is M-16 or M-18 lighter than expected."
-
Diagnosis: Hydrolysis .[1] The -CH₂Br has converted to -CH₂OH (benzyl alcohol analog).
-
Root Cause: Wet solvent or hygroscopic base.[1] The pyrimidine ring makes the benzylic carbon highly electrophilic, reacting with trace water in seconds.
-
Corrective Action:
-
Flame-dry all glassware.[1]
-
Switch to commercial "Anhydrous" grade solvents packed under argon.
-
Add 3Å or 4Å Molecular Sieves to the reaction vessel.
-
Scenario B: "My product has the correct mass, but I lost a Chlorine atom (M-35/36)."
-
Diagnosis: Regioselectivity Failure (
) . Your nucleophile attacked the C4 or C6 position instead of the methyl group.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Root Cause: Temperature too high or Nucleophile too "hard."[1]
-
Corrective Action:
-
Lower Temperature: Run the reaction at 0°C.
-
Change Solvent: Switch from DMF to Acetone or MeCN. DMF can sometimes stabilize the Meisenheimer complex, promoting
. -
HSAB Adjustment: If possible, use a softer counter-ion for your nucleophile (e.g., switch from Li+ to Cs+).
-
Scenario C: "The starting material degrades before I even add the nucleophile."
-
Diagnosis: Thermal Instability / Auto-quaternization .
-
Root Cause: 5-(Bromomethyl)-4,6-dichloropyrimidine is a lachrymator and thermally unstable.[1] It can self-react (intermolecular alkylation) if stored neat at room temp.[1]
-
Corrective Action:
-
Storage: Store solid at -20°C under inert gas.
-
Handling: Dissolve in cold solvent immediately upon weighing. Do not let the solution stand for hours before adding reagents.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways. Your goal is to stay on the Green Path .
Caption: Path 1 (Green) is favored by low temperature and soft bases.[1] Path 2 (Red) dominates at high heat. Path 3 (Dotted) occurs with moisture.[1]
Optimized Standard Operating Procedure (SOP)
Protocol for Mono-Alkylation with a Secondary Amine (Example)
-
Preparation:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum.
-
Flame-dry under vacuum and backfill with Nitrogen (x3).[1]
-
-
Solvent & Base:
-
Add Anhydrous MeCN (10 mL) .
-
Add K₂CO₃ (1.1 equiv) . Note: If using an amine salt, add 2.1 equiv base.[1]
-
Cool the suspension to 0°C in an ice bath.
-
-
Nucleophile Addition:
-
Add the Nucleophile (0.95 equiv) slowly. Stir for 10 minutes at 0°C.
-
-
Electrophile Addition (Critical Step):
-
Dissolve 5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 equiv) in a minimal amount of anhydrous MeCN.
-
Add this solution dropwise to the stirring base/nucleophile mixture over 15 minutes.
-
Why? Keeping the electrophile concentration low relative to the nucleophile prevents dimerization, but adding it last prevents the nucleophile from attacking the ring before the bromide is present.
-
-
Monitoring:
References & Authority
-
Regioselectivity in Pyrimidines:
-
Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
-
Source: WuXi AppTec, QM Magic Class Chapter 29.
-
Relevance: Explains the electronic bias of the C4/C6 positions and why electron-withdrawing groups (like the bromomethyl) can influence ring reactivity.
-
URL:
-
-
Synthesis of Halopyrimidines:
-
Title: "Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine"
-
Source: Atlantis Press (Proceedings of the 2015 International Conference on Material Science and Applications).
-
Relevance: Provides baseline experimental handling for 4,6-dichloropyrimidine derivatives, emphasizing the stability issues of the C-Cl bonds.
-
URL:[1]
-
-
Stability & Hydrolysis:
-
Title: "Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products"
-
Source: Chemosphere (via NIH PubMed).
-
Relevance: While focused on pharmaceuticals, this establishes the baseline hydrolytic instability of functionalized heterocycles in aqueous environments, validating the requirement for anhydrous conditions.
-
URL:[1]
-
-
SNAr vs SN2 Competition:
-
Title: "Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates"
-
Source: ResearchGate.
-
Relevance: A direct study on the competition between exocyclic alkylation (SN2) and ring transformations, confirming that solvent and temperature are the deciding factors.
-
URL:
-
Sources
Purification strategies for 5-(Bromomethyl)-4,6-dichloropyrimidine reaction mixtures
Topic: Purification & Handling Strategies
Executive Summary & Critical Stability Warning
Target Molecule: 5-(Bromomethyl)-4,6-dichloropyrimidine CAS: [Relevant CAS if available, typically derivative specific] Primary Application: Intermediate for nucleophilic substitution (e.g., synthesis of Macitentan analogs, antiviral agents).
⚠️ CRITICAL WARNING: High Reactivity & Instability This compound is a benzylic-type alkyl halide attached to an electron-deficient pyrimidine ring. It is significantly more reactive—and unstable—than its aryl halide counterparts (e.g., 5-bromo-4,6-dichloropyrimidine).
-
Moisture Sensitivity: Highly susceptible to hydrolysis, converting to 5-(hydroxymethyl)-4,6-dichloropyrimidine and releasing HBr/HCl.
-
Thermal Instability: Prone to dimerization and polymerization at temperatures >50°C.
-
Silica Incompatibility: Degrades rapidly on standard acidic silica gel.
Golden Rule: The best purification strategy for this intermediate is often optimization of the synthesis (stoichiometry control) followed by a rigorous workup, rather than downstream isolation. If isolation is required, proceed immediately to the next step.
Purification Decision Logic (Workflow)
Before attempting purification, assess the crude purity. This decision tree guides you to the least destructive method.
Figure 1: Purification Logic Flow. Priority is placed on "Use Crude" to minimize decomposition risks.
Detailed Protocols
Protocol A: Workup & Succinimide Removal (Essential)
Most "purification" issues are actually "workup" issues. Removing the succinimide byproduct from the radical bromination is critical.
-
Cooling: Cool the reaction mixture (typically in CCl4, Benzene, or Acetonitrile) to 0°C . Succinimide is less soluble in cold non-polar solvents.
-
Filtration: Filter the cold mixture through a sintered glass funnel. The solid is mostly succinimide.
-
Tip: Wash the filter cake with cold solvent to recover trapped product.
-
-
Aqueous Wash (Optional but Risky):
-
If using a water-immiscible solvent (CCl4/Benzene), you can wash quickly with ice-cold water (2x) to remove residual succinimide.
-
DANGER: Dry the organic layer immediately over anhydrous
. Prolonged water contact hydrolyzes the bromomethyl group.
-
Protocol B: Recrystallization (Preferred for Solids)
Use this if the crude material solidifies but contains starting material (5-methyl) or impurities.
| Parameter | Specification |
| Primary Solvent | n-Heptane or Methylcyclohexane (Non-polar, inert) |
| Co-Solvent | Toluene (Only if solubility is too low in Heptane) |
| Anti-Solvent | None (Avoid alcohols like Ethanol/Methanol) |
| Temperature | Dissolve at 45-50°C (Max). Crystallize at -20°C. |
Procedure:
-
Dissolve the crude solid in the minimum amount of warm Heptane (45°C).
-
If insoluble dark tar remains, decant the clear supernatant into a clean flask.
-
Allow to cool slowly to room temperature, then place in a freezer (-20°C) for 12 hours.
-
Filter the resulting white/off-white needles under nitrogen.
-
Dry under high vacuum at ambient temperature (do not heat).
Protocol C: Flash Chromatography (The "Last Resort")
Standard silica gel is acidic (pH ~4-5). This acidity catalyzes the hydrolysis of the bromomethyl group and the displacement of the chlorides.
Modified Stationary Phase:
-
Option 1 (Best): Neutral Alumina (Activity Grade II or III).
-
Option 2: Triethylamine-Deactivated Silica.[1]
Deactivation Procedure:
-
Slurry silica gel in Hexane containing 1% Triethylamine (Et3N) .
-
Pour into the column.[1]
-
Flush with 2 column volumes of pure Hexane to remove excess amine.
Elution Conditions:
-
Mobile Phase: Gradient of 0%
10% Ethyl Acetate in Hexane. -
Speed: Run the column fast . Do not let the compound sit on the silica.
-
Collection: Collect fractions into tubes containing a trace of stabilizer (if compatible with next step) or evaporate immediately.
Troubleshooting & FAQs
Q1: My product turned into a yellow oil after rotary evaporation. Is it ruined?
A: Not necessarily, but it indicates impurities.
-
Cause: Pure 5-(bromomethyl)-4,6-dichloropyrimidine should be a low-melting solid. Yellow oils usually indicate the presence of 5-(dibromomethyl) impurities or oxidative degradation.
-
Fix: Attempt to induce crystallization by adding a seed crystal and a small amount of cold pentane/hexane. If it remains an oil, use it "as is" for the next step, correcting the stoichiometry based on weight/NMR.
Q2: I see a new peak at [M-Br+OH] in my LCMS. What happened?
A: You have hydrolyzed your product to 5-(hydroxymethyl)-4,6-dichloropyrimidine .
-
Cause: Exposure to atmospheric moisture, wet solvents, or acidic silica gel.
-
Prevention: Ensure all solvents are anhydrous. Store the product under Argon/Nitrogen. Never use methanol or ethanol for recrystallization, as they will form the ether (solvolysis).
Q3: Can I distill this compound?
A: Highly discouraged.
-
Reason: The compound has a high boiling point and is thermally unstable. Heating it to the temperatures required for distillation (even under high vacuum) often leads to violent decomposition or polymerization.
Q4: How do I separate the unreacted 5-methyl starting material?
A: This is the most difficult separation.
-
Strategy: They have very similar Rf values and solubilities. The most effective strategy is to drive the reaction to completion using a slight excess of NBS (1.05 eq) and a radical initiator (AIBN/Benzoyl Peroxide) in refluxing CCl4 or Acetonitrile. If starting material remains (>10%), it is often better to carry it through to the next step (where it is inert) and separate the derivatives later.
References
-
Gershon, H., et al. (1961). "Pyrimidines. II. 5-Bromomethyl-4,6-dichloropyrimidine and Derivatives." The Journal of Organic Chemistry, 26(6), 1874–1877.
- Significance: The foundational paper describing the synthesis and reactivity of the bromomethyl deriv
-
BenchChem Technical Support. (2025). "Purification of 5-(Bromomethyl)
- Significance: Provides modern chromatographic insights for the closely related 2-chloro analogue, specifically regarding silica deactiv
-
PubChem Compound Summary. "5-(Bromomethyl)-4,6-dichloropyrimidine."
-
Significance: General chemical and physical property data.[2]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyrimidines, as they are potent lachrymators and skin irritants.
Sources
Navigating Nucleophilic Substitution: A Technical Guide to Stoichiometry Optimization for 5-(Bromomethyl)-4,6-dichloropyrimidine Coupling Reactions
Welcome to the Technical Support Center for the optimization of coupling reactions involving 5-(Bromomethyl)-4,6-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. Here, we delve into the critical aspect of stoichiometry, providing field-proven insights and troubleshooting strategies to navigate the complexities of nucleophilic substitution on this versatile building block.
The Expertise Behind the Experiment: Understanding Reactivity
5-(Bromomethyl)-4,6-dichloropyrimidine is a trifunctional electrophile, presenting three potential sites for nucleophilic attack: the two chloro substituents on the pyrimidine ring and the bromo substituent on the methyl group. A fundamental principle governing the reaction is the differential reactivity of these sites. The benzylic C-Br bond of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the aryl C-Cl bonds. This heightened reactivity is attributed to the stability of the transition state in an SN2 reaction, which is favored by the electron-withdrawing nature of the dichloropyrimidine ring that increases the electrophilicity of the methylene carbon.
This inherent reactivity difference is the cornerstone of achieving selective mono-alkylation at the bromomethyl position, which is often the desired transformation in a multi-step synthesis. However, achieving this selectivity with high yield and purity is critically dependent on the precise control of stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio of nucleophile to 5-(bromomethyl)-4,6-dichloropyrimidine for selective mono-alkylation?
For selective mono-alkylation at the bromomethyl position, it is generally recommended to use a slight excess of the nucleophile, typically in the range of 1.0 to 1.2 equivalents .[1] This ensures that the limiting reagent, 5-(bromomethyl)-4,6-dichloropyrimidine, is fully consumed while minimizing the risk of over-alkylation or other side reactions. Using a large excess of the nucleophile can lead to the formation of di-substituted products and other impurities.
Q2: How does the stoichiometry of the base influence the reaction outcome?
The choice and amount of base are critical, particularly when the nucleophile is an amine. The base serves to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation. For nucleophilic substitution with amines, an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. A common starting point is to use 2.0 equivalents of the base . This ensures that the reaction medium remains sufficiently basic to deprotonate the amine nucleophile and neutralize the acid byproduct. Insufficient base can lead to protonation of the amine nucleophile, reducing its nucleophilicity and stalling the reaction.
Q3: What are the common side reactions associated with improper stoichiometry, and how can they be minimized?
The most prevalent side reaction is over-alkylation , where the initially formed product, a secondary amine, acts as a nucleophile and reacts with another molecule of 5-(bromomethyl)-4,6-dichloropyrimidine to form a tertiary amine. This is more likely to occur when an excess of the alkylating agent is used. To prevent this, maintaining a slight excess of the amine nucleophile is crucial.
Another common side reaction is the hydrolysis of the bromomethyl group to a hydroxymethyl group, which can occur if water is present in the reaction mixture. Using anhydrous solvents and reagents is essential to minimize this pathway.
In some cases, ring substitution at one of the chloro positions can occur, especially at elevated temperatures or with highly reactive nucleophiles. Optimizing the reaction temperature and time can help to mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Insufficiently reactive nucleophile: The nucleophilicity of the amine or other nucleophile is too low for the reaction to proceed efficiently. | Consider using a more nucleophilic reagent or adding a catalytic amount of an activating agent like potassium iodide. |
| Inappropriate base: The base may not be strong enough to deprotonate the nucleophile or neutralize the acid byproduct effectively. | Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a different inorganic base like cesium carbonate. | |
| Low reaction temperature: The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of multiple products (over-alkylation) | Incorrect stoichiometry: An excess of 5-(bromomethyl)-4,6-dichloropyrimidine is present. | Carefully control the stoichiometry, ensuring a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| High reaction temperature or prolonged reaction time: These conditions can favor the slower, secondary alkylation reaction. | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. | |
| Presence of a significant amount of the hydrolyzed byproduct | Water in the reaction mixture: Solvents, reagents, or glassware were not properly dried. | Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Primary or Secondary Amine
This protocol provides a starting point for the optimization of the coupling reaction.
Reagents:
-
5-(Bromomethyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-(bromomethyl)-4,6-dichloropyrimidine and anhydrous DMF.
-
Add the amine nucleophile to the solution.
-
Add anhydrous potassium carbonate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for Stoichiometry Optimization.
Data Presentation: Impact of Stoichiometry on Yield
The following table, based on analogous nucleophilic substitution reactions on dichloropyrimidine systems, illustrates the expected impact of varying nucleophile stoichiometry on product distribution.
| Equivalents of Nucleophile | Expected Yield of Mono-alkylated Product | Expected Yield of Di-alkylated Product | Comments |
| < 1.0 | Low to Moderate | Negligible | Incomplete conversion of starting material. |
| 1.0 - 1.2 | High | Low | Optimal range for selective mono-alkylation. |
| > 1.5 | Moderate to High | Increasing | Increased risk of over-alkylation, leading to purification challenges. |
Conclusion
The successful coupling of nucleophiles to the bromomethyl position of 5-(bromomethyl)-4,6-dichloropyrimidine hinges on a thorough understanding of its reactivity and the meticulous control of reaction stoichiometry. By starting with a slight excess of the nucleophile and an adequate amount of a suitable base, researchers can significantly improve the yield and purity of their desired mono-alkylated products. This guide provides a robust framework for troubleshooting and optimization, empowering scientists to confidently navigate the challenges of their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Fused Pyrimidines Derived from 5-(Bromomethyl)-4,6-dichloropyrimidine
Introduction: The Architectural Imperative in Drug Discovery
In the landscape of medicinal chemistry, fused pyrimidines represent a privileged scaffold, forming the core of numerous therapeutic agents that target a wide array of diseases, from cancer to viral infections.[1][2][3][4][5] The synthetic versatility of starting materials like 5-(bromomethyl)-4,6-dichloropyrimidine allows for the construction of a vast chemical space of novel fused heterocyclic systems.[6][7][8] However, this synthetic power brings a profound responsibility: the unambiguous validation of the resulting molecular architecture. An error in structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and ultimately lead to the costly failure of promising drug candidates.[2][3][9]
This guide provides a comprehensive, field-proven framework for the rigorous structural elucidation of fused pyrimidines. We will move beyond a simple recitation of techniques to explore the causality behind our analytical choices, demonstrating how a multi-faceted, self-validating workflow is not merely best practice, but an absolute necessity for scientific integrity.
The Analytical Gauntlet: A Synergistic Validation Workflow
No single analytical technique can provide the complete structural picture. Instead, we rely on a carefully orchestrated sequence of orthogonal methods, where the output of one technique corroborates and clarifies the data from another. This synergistic approach systematically eliminates ambiguity and builds an unshakeable foundation of evidence for the proposed structure.
Caption: Integrated workflow for structural validation of fused pyrimidines.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as the initial checkpoint, providing two critical pieces of information: the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. For compounds derived from a halogen-rich precursor like 5-(bromomethyl)-4,6-dichloropyrimidine, the isotopic pattern is a powerful diagnostic tool.
Causality Behind the Choice: The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) imparts a highly characteristic isotopic signature in the mass spectrum.[10][11] Observing this specific pattern provides immediate, high-confidence evidence that the halogen atoms are present in the molecule, and in what quantity. For instance, a molecule containing two chlorine atoms will exhibit a distinctive M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1.[12]
Data Presentation: Expected HRMS Isotopic Pattern
| Ion | Description | Expected Relative Abundance | Causality |
| [M]⁺ | Molecular ion with the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl) | 100% | Baseline peak for comparison. |
| [M+2]⁺ | Ion containing one ³⁷Cl or ⁸¹Br atom | High | The natural abundance of ³⁷Cl and ⁸¹Br is high.[13] |
| [M+4]⁺ | Ion containing two ³⁷Cl atoms, or one ³⁷Cl and one ⁸¹Br | Moderate | Probability of incorporating two heavier isotopes is lower. |
| [M+6]⁺ | Ion containing two ³⁷Cl atoms and one ⁸¹Br | Low | Probability of incorporating three heavier isotopes is even lower. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be free of non-volatile buffers.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the nature of the compound (most nitrogen heterocycles ionize well in positive mode). Ensure the mass range is sufficient to observe the entire isotopic cluster of the molecular ion.
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Compare the observed mass of the monoisotopic peak ([M]⁺) with the calculated exact mass for the proposed formula. The mass error should be below 5 ppm.
-
Compare the observed isotopic distribution (peak intensities) with the theoretically calculated pattern for the proposed formula.
-
NMR Spectroscopy: Assembling the Molecular Skeleton
While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique used to piece together the atomic connectivity and define the core structure. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment.[14]
Causality Behind the Choice:
-
¹H NMR: Provides information on the number and electronic environment of protons. Coupling constants reveal which protons are adjacent to each other.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Unambiguously establishes which protons are spin-coupled (typically separated by 2-3 bonds), confirming proton-proton connectivity within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing definitive C-H linkages.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for fused systems. It reveals correlations between protons and carbons over 2-3 bonds. This is the primary tool for connecting different fragments of the molecule, identifying quaternary carbons (which are invisible in HSQC), and confirming the points of ring fusion.
Data Presentation: Representative NMR Data for a Hypothetical Fused Pyrrolo[2,3-d]pyrimidine
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | HMBC Correlations (¹H → ¹³C) |
| 2 | 151.5 | 8.95 | s | C4, C7a |
| 4 | 158.0 | - | - | - |
| 5 | 115.2 | 7.50 | d (3.5) | C4, C7, C7a |
| 6 | 128.8 | 6.80 | d (3.5) | C4, C7a |
| 7 | 145.0 | - | - | - |
| 7a | 152.3 | - | - | - |
| CH₂ | 45.1 | 4.20 | t (7.0) | C-Aryl, CH₃ |
| CH₃ | 14.5 | 1.25 | t (7.0) | CH₂ |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly pure, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shims for high resolution. Integrate peaks to determine relative proton counts.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
2D COSY Acquisition: Run a standard gCOSY experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a standard gHSQC experiment to correlate protons with their directly attached carbons.
-
2D HMBC Acquisition: Run a standard gHMBC experiment. This is often the longest experiment but yields the most critical long-range connectivity data. Optimize the long-range coupling delay (e.g., for a J of 8 Hz) to enhance correlations.
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the ¹H and ¹³C signals for simple, isolated spin systems first.
-
Use HSQC to definitively link proton and carbon assignments.
-
Systematically use HMBC cross-peaks to connect the molecular fragments. Start from an unambiguously assigned proton and map all of its 2- and 3-bond correlations to nearby carbons.
-
Build the final structure by overlapping all HMBC-derived connections.
-
X-ray Crystallography: The Final Arbiter
When spectroscopic data are ambiguous, or when a novel scaffold is created, single-crystal X-ray diffraction is the undisputed gold standard.[15][16] It provides a direct, three-dimensional visualization of the molecule, leaving no doubt as to its structure, conformation, and (if applicable) relative stereochemistry.
Causality Behind the Choice: Spectroscopic methods rely on inferring connectivity from magnetic and electronic properties. X-ray crystallography directly maps electron density, providing an absolute and unambiguous structural proof that is not subject to interpretation in the same way as NMR or MS data.
Caption: Workflow for single-crystal X-ray crystallography analysis.
Experimental Protocol: Crystal Growth and Analysis
-
Material Purity: The compound must be of the highest possible purity (>99% by HPLC). Impurities will inhibit crystal growth.
-
Crystal Growth Screening:
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Use various techniques to slowly decrease solubility:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over days or weeks.
-
Vapor Diffusion: Place the vial inside a larger, sealed chamber containing a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent). The poor solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of the concentrated solution of the compound in a "good" solvent. Crystals may form at the interface.
-
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Data Collection and Submission: The selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then placed in an X-ray diffractometer, which bombards it with X-rays and records the diffraction pattern. This data is typically collected at a dedicated facility or university core lab.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which the molecular structure is built and refined to match the observed diffraction data.
Conclusion
The validation of fused pyrimidines derived from halogenated precursors is a rigorous process that demands a meticulous and multi-pronged analytical strategy. By leveraging the complementary strengths of Mass Spectrometry for formula determination, comprehensive 1D and 2D NMR for skeletal assembly, and, when necessary, the absolute power of X-ray Crystallography for ultimate confirmation, researchers can proceed with the highest degree of confidence. This validated structural foundation is indispensable for building meaningful structure-activity relationships and advancing the development of next-generation therapeutics.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available From: [Link]
-
Stefaniak, L., Witanowski, M., Mahmoud, U., Roberts, J. D., & Webb, G. A. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research, 19(1), 159-166. Available From: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available From: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620. Available From: [Link]
-
Wang, X., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2016 International Conference on Materials, Mechanical and Computer Engineering (ICMMCE 2016). Available From: [Link]
-
Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available From: [Link]
-
Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Bioorganic and Medicinal Chemistry. Available From: [Link]
-
Stefaniak, L., et al. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of crystallographic and spectroscopic research, 19(1), 159-166. Available From: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. ResearchGate. Available From: [Link]
-
Wang, X., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Available From: [Link]
-
Zhang, Z., et al. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available From: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 33-46. Available From: [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available From: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available From: [Link]
-
El-Sayed, N. N. E., et al. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 70, 857-867. Available From: [Link]
-
Vul'fson, N. S., et al. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 43(5), 341-356. Available From: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Available From: [Link]
-
Leah4sci. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II [Video]. YouTube. Available From: [Link]
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Available From: [Link]
-
El-Gazzar, M. G., et al. (2021). Synthesis and computational studies of novel fused pyrimidinones as a promising scaffold with analgesic, anti-inflammatory and COX inhibitory potential. European Journal of Medicinal Chemistry, 225, 113682. Available From: [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. Available From: [Link]
-
Gao, W., et al. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Available From: [Link]
-
Kurup, S. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881333. Available From: [Link]
-
Bolognesi, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034306. Available From: [Link]
-
El-Mekkawy, A. I., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47006–47021. Available From: [Link]
-
ResearchGate. (n.d.). Structural generalization for synthesis of fused pyrimidine derivatives. ResearchGate. Available From: [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. Available From: [Link]
-
Fatima, S., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(7), 861-893. Available From: [Link]
-
Musumarra, G., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3326. Available From: [Link]
-
Teli, G., et al. (2024). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure & Dynamics, 42(3), 1582-1614. Available From: [Link]
-
Van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Journal of Chromatography. B, Biomedical Sciences and Applications, 228, 345-356. Available From: [Link]
-
Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. Available From: [Link]
-
Kurup, S. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available From: [Link]
-
Li, Z., et al. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie, e2400202. Available From: [Link]
Sources
- 1. Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Design, Synthesis, and X-Ray Crystal Structures of [research.amanote.com]
Comparative yield analysis of bromomethyl vs chloromethyl pyrimidine precursors
Executive Summary
In the synthesis of bioactive pyrimidine scaffolds—ubiquitous in kinase inhibitors and antiviral agents—the choice between bromomethyl and chloromethyl precursors is a critical decision point that impacts overall process yield, cost, and scalability.[1]
While bromomethyl pyrimidines offer superior electrophilicity and faster reaction kinetics (ideal for weak nucleophiles or sterically hindered substrates), they suffer from lower shelf-stability and higher sensitivity to hydrolysis. Conversely, chloromethyl pyrimidines provide a robust, cost-effective alternative with excellent storage profiles, making them the preferred choice for large-scale GMP manufacturing, provided the downstream nucleophile is sufficiently reactive.
This guide analyzes the trade-offs between these two halide precursors, supported by mechanistic insights and experimental protocols.
Chemical Fundamentals: The Halide Effect
The reactivity difference between chloromethyl and bromomethyl pyrimidines is governed by two primary factors: Bond Dissociation Energy (BDE) and Leaving Group Ability .
Electronic & Steric Comparison
The pyrimidine ring is electron-deficient (π-deficient), which pulls electron density away from the exocyclic methylene group. This "benzylic-like" activation makes the methylene carbon highly electrophilic.
| Parameter | C-Cl Bond (Chloromethyl) | C-Br Bond (Bromomethyl) | Impact on Reactivity |
| Bond Length | ~1.77 Å | ~1.94 Å | Longer C-Br bond breaks more easily. |
| Bond Strength | ~81 kcal/mol | ~68 kcal/mol | Lower energy barrier for C-Br cleavage. |
| Leaving Group ( | -7 ( | -9 ( | Bromide is a better leaving group ( |
| Polarizability | Moderate | High | Bromide stabilizes the transition state better. |
Mechanistic Insight: In
Synthesis of Precursors
The yield of the precursor itself is the first variable in the comparative analysis. Chloromethyl derivatives generally exhibit higher isolated yields due to their resistance to degradation during workup.
Method A: Deoxyhalogenation (From Hydroxymethyl)
This is the most reliable route for high-purity precursors.
-
Chlorination: Uses Thionyl Chloride (
).[2] -
Bromination: Uses Phosphorus Tribromide (
) or (Appel Reaction).-
Challenge:
can generate phosphite byproducts that are difficult to remove. -
Yield: Typically 70–85% .
-
Method B: Radical Halogenation (From Methyl)
Used when the hydroxymethyl starting material is unavailable.
-
Reagents: N-Chlorosuccinimide (NCS) vs. N-Bromosuccinimide (NBS).
-
Selectivity: Bromination (NBS) is generally more selective for the benzylic position than chlorination, which can lead to over-chlorination (dichloromethyl byproducts).
Comparative Performance: Downstream Yields
The following data summarizes the performance of 4-(halomethyl)pyrimidines in a standard nucleophilic substitution with a secondary amine (e.g., morpholine) and a thiol (e.g., thiophenol).
Table 1: Reactivity & Yield Comparison
| Reaction Scenario | Precursor | Conditions | Time | Isolated Yield | Notes |
| Amine Alkylaton (Morpholine) | Bromomethyl | DCM, | 1 h | 92% | Fast, clean conversion. |
| Chloromethyl | DCM, Reflux or | 4-6 h | 88% | Requires heat; slower kinetics. | |
| Thiol Alkylation (Weak Nucleophile) | Bromomethyl | 2 h | 89% | Excellent for S-alkylation. | |
| Chloromethyl | 12 h | 65% | Incomplete conversion often observed; requires iodide catalyst (Finkelstein). | ||
| Storage Stability ( | Bromomethyl | Solid | N/A | <80% | Significant hydrolysis/discoloration. |
| Chloromethyl | Solid | N/A | >98% | Remains stable white solid. |
Decision Logic
-
Use Bromide when: The nucleophile is weak (e.g., anilines, phenols), the substrate is thermally unstable (cannot tolerate reflux), or rapid turnover is required.
-
Use Chloride when: The reaction is performed on a multi-gram/kilogram scale, the nucleophile is strong (aliphatic amines, thiolates), or the precursor must be stored for extended periods.
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the appropriate precursor based on experimental constraints.
Figure 1: Decision tree for selecting between chloromethyl and bromomethyl pyrimidine precursors based on nucleophile strength, scale, and thermal constraints.
Experimental Protocols
Protocol A: Synthesis of 4-(Chloromethyl)pyrimidine (High Stability Route)
Objective: To synthesize a stable alkylating agent from 4-(hydroxymethyl)pyrimidine.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube. -
Dissolution: Dissolve 4-(hydroxymethyl)pyrimidine (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Addition: Cool to
. Add Thionyl Chloride ( , 15.0 mmol) dropwise over 15 minutes. Caution: Gas evolution ( , HCl). -
Reaction: Remove ice bath and reflux for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Evaporate volatiles under reduced pressure. The residue is often the hydrochloride salt.
-
Neutralization (Optional): If the free base is required, partition between DCM and saturated
(cold). Dry organic layer over and concentrate.[6] -
Storage: Store as the HCl salt at
(Shelf life: >2 years).
Protocol B: Synthesis of 4-(Bromomethyl)pyrimidine (High Reactivity Route)
Objective: To synthesize a highly reactive electrophile for difficult substitutions.
-
Setup: Flame-dried 250 mL flask under Argon atmosphere.
-
Dissolution: Dissolve 4-(hydroxymethyl)pyrimidine (10.0 mmol) in anhydrous THF (40 mL).
-
Reagent Prep: Add Triphenylphosphine (
, 11.0 mmol) and Carbon Tetrabromide ( , 11.0 mmol) at . (Appel Reaction conditions are milder than ). -
Reaction: Stir at
for 1 hour, then warm to RT for 1 hour. -
Workup: Dilute with
to precipitate Triphenylphosphine oxide ( ). Filter the solid. -
Purification: Concentrate filtrate and purify immediately via rapid silica flash chromatography (keep dwell time on silica short to prevent decomposition).
-
Storage: Use immediately or store at
under Argon.
References
-
National Institutes of Health (NIH). (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. PMC/ResearchGate. Retrieved from [Link]
-
MDPI. (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
Technical Comparison: Analytical Strategies for Impurity Profiling in 5-(Bromomethyl)-4,6-dichloropyrimidine
Executive Summary & Core Directive
5-(Bromomethyl)-4,6-dichloropyrimidine (CAS 1260654-13-4) is a high-value electrophilic building block used in the synthesis of kinase inhibitors and functionalized heterocycles. Its reactivity—driven by the electron-deficient pyrimidine ring activating the benzylic bromide—makes it prone to a specific set of impurities that can derail downstream GMP campaigns.
The Critical Distinction:
WARNING: Do not confuse this molecule with 5-(4-bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7), a Macitentan intermediate. This guide focuses exclusively on the alkyl bromide derivative, which presents unique stability challenges not found in the aryl bromide analog.
This guide compares the three primary analytical modalities (HPLC-UV, GC-MS, and
The Impurity Landscape: Genesis & Chemistry
To detect impurities, one must understand their origin. The commercial synthesis typically involves the radical bromination of 5-methyl-4,6-dichloropyrimidine using N-bromosuccinimide (NBS).
The "Big Three" Impurities
| Impurity Type | Chemical Identity | Origin | Criticality |
| Impurity A | 5-Methyl-4,6-dichloropyrimidine | Unreacted Starting Material (SM) | High: Competes in downstream alkylation, leading to "methyl-analog" impurities that are hard to separate later. |
| Impurity B | 5-(Dibromomethyl)-4,6-dichloropyrimidine | Over-reaction (Radical propagation) | Critical: Acts as a double-electrophile/chain terminator. Often forms if NBS stoichiometry is >1.05 eq. |
| Impurity C | 5-(Hydroxymethyl)-4,6-dichloropyrimidine | Hydrolysis (Moisture contact) | Medium: The |
Visualizing the Pathway
The following diagram illustrates the reaction network and where these impurities enter the system.
Figure 1: Reaction scheme showing the genesis of the three primary impurities during radical bromination.
Comparative Analysis of Detection Methods
No single method provides a complete picture. The table below objectively compares the performance of standard analytical techniques for this specific matrix.
| Feature | Method A: HPLC-UV | Method B: GC-MS | Method C: |
| Primary Utility | Quantification (QC Release) | Identification (R&D) | Rapid Screening (IPC) |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.1%) | Low (~ 1-2%) |
| Specificity | Good (with method dev) | Excellent (Mass fingerprint) | Excellent (Structural ID) |
| Risk Factor | Hydrolysis on column if acidic | Thermal Degradation of | Solvent suppression issues |
| Impurity A (SM) | Resolved | Resolved | Distinct ( |
| Impurity B (Di) | Resolved (Late eluting) | Resolved | Distinct ( |
| Impurity C (OH) | Elutes early (Polar) | Derivatization often required | Distinct ( |
Expert Insight: The Thermal Instability Trap
Caution: While GC-MS is excellent for identifying the starting material (Impurity A), the target product (5-bromomethyl) and Impurity B (dibromomethyl) are thermally labile. High injector port temperatures (>200°C) can cause dehydrohalogenation, leading to false peaks in the chromatogram. HPLC is the recommended release method.
Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Best for: Final Purity Assessment & Quantification
This method utilizes a "soft" acidification to prevent on-column hydrolysis of the reactive bromide while ensuring sharp peak shapes for the pyrimidine nitrogens.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Formic Acid in Water (Do not use phosphate buffers; they can precipitate with silver if downstream analysis involves halides). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Detection: UV @
(Pyrimidine absorption max) and (Impurity tracking). -
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar hydrolysates)
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash out dibromo species)
-
Data Interpretation:
-
Impurity C (Hydroxyl): RRT ~0.4-0.5 (Elutes early).
-
Impurity A (Methyl SM): RRT ~0.85.
-
Target (Bromomethyl): RRT 1.00.
-
Impurity B (Dibromo): RRT ~1.2-1.3 (Highly lipophilic).
Protocol B: H-NMR Spectroscopy
Best for: In-Process Control (IPC) & Identity Confirmation
NMR is the only method that can quantify the ratio of Mono-bromo to Di-bromo species without requiring reference standards for response factor correction.
-
Solvent:
(preferred) or (if solubility is an issue, but promotes hydrolysis). -
Internal Standard: 1,3,5-Trimethoxybenzene (optional for qNMR).
-
Key Chemical Shifts (
, ppm in ):- 2.65 (s, 3H): Unreacted Methyl (Impurity A).
-
4.55 (s, 2H): Target Bromomethyl (
). - 4.80 (s, 2H): Hydroxymethyl (Impurity C) - shift varies with concentration.
- 6.60 (s, 1H): Dibromomethyl (Impurity B) - distinct downfield shift.
Analytical Decision Matrix
Use this workflow to determine the correct analytical approach based on your development stage.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 5-(Bromomethyl)-4,6-dichloropyrimidine. CAS 1260654-13-4. Retrieved from
-
PubChem. (2023). Compound Summary: 5-(Bromomethyl)-4,6-dichloropyrimidine. National Library of Medicine. Retrieved from
-
Bolli, M. H., et al. (2012).[1] The Discovery of Macitentan. Journal of Medicinal Chemistry, 55(17), 7849-7861.[1] (Cited for context on the phenyl analog differentiation).
-
LGC Standards. (n.d.). Impurity Profiling of Pyrimidine Intermediates. Retrieved from
Sources
A Comparative Guide to the Thin Layer Chromatography (TLC) Visualization of 5-(Bromomethyl)-4,6-dichloropyrimidine
This guide provides an in-depth technical comparison of various visualization techniques for 5-(Bromomethyl)-4,6-dichloropyrimidine on Thin Layer Chromatography (TLC). Aimed at researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights and supporting experimental data to aid in the selection of the most appropriate visualization method for this and structurally related compounds.
Introduction: The Significance of 5-(Bromomethyl)-4,6-dichloropyrimidine and the Role of TLC
5-(Bromomethyl)-4,6-dichloropyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse array of biologically active molecules. The presence of multiple reactive sites—the dichloropyrimidine ring and the bromomethyl group—makes it a versatile synthon for creating novel pharmaceutical candidates.
Given its importance, the ability to accurately monitor reactions involving this intermediate is paramount. Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for this purpose, allowing for the qualitative assessment of reaction progress, identification of products, and determination of purity. However, as 5-(Bromomethyl)-4,6-dichloropyrimidine is a colorless compound, effective visualization on a TLC plate is a critical step. This guide compares the efficacy of three common visualization techniques: Ultraviolet (UV) light, iodine vapor, and potassium permanganate (KMnO₄) stain.
Experimental Design: A Self-Validating Protocol
The following experimental protocol is designed to be a self-validating system, ensuring reliable and reproducible results. The choice of stationary and mobile phases is critical for achieving optimal separation.
Materials and Methods
-
TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator)
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane. This solvent system provides a moderate polarity suitable for eluting the relatively nonpolar 5-(Bromomethyl)-4,6-dichloropyrimidine, aiming for a retention factor (Rf) between 0.3 and 0.7 for optimal resolution[1].
-
Sample Preparation: A solution of 5-(Bromomethyl)-4,6-dichloropyrimidine (1 mg/mL) in dichloromethane.
Experimental Workflow: TLC Development
Caption: Workflow for TLC analysis of 5-(Bromomethyl)-4,6-dichloropyrimidine.
Step-by-Step Protocol:
-
Plate Preparation: On a silica gel 60 F₂₅₄ plate, draw a faint pencil line approximately 1 cm from the bottom to serve as the baseline.
-
Spotting: Using a capillary tube, carefully spot the prepared sample solution onto the baseline.
-
Development: Place the spotted plate into a developing chamber containing the 20% ethyl acetate in hexane mobile phase, ensuring the solvent level is below the baseline. Cover the chamber to allow for solvent saturation.
-
Elution: Allow the mobile phase to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Comparative Analysis of Visualization Techniques
The dried TLC plate was subjected to three different visualization methods sequentially, starting with the non-destructive UV light.
Ultraviolet (UV) Light (254 nm)
-
Principle: The pyrimidine ring in 5-(Bromomethyl)-4,6-dichloropyrimidine is an aromatic, conjugated system that absorbs UV light.[2][3] When visualized under short-wave UV light (254 nm), the compound quenches the fluorescence of the F₂₅₄ indicator in the silica gel, causing the spot to appear dark against a bright green background.[2][3][4]
-
Procedure: The dried TLC plate is placed under a UV lamp emitting at 254 nm.[5]
-
Observations: A distinct, dark spot is observed. The spot should be circled with a pencil as it will disappear once the UV light is removed.[3][4]
-
Advantages: This method is non-destructive, allowing for subsequent visualization techniques on the same plate.[2][3] It is also rapid and straightforward.
-
Limitations: Not all compounds are UV-active, limiting its universal applicability.[6]
Iodine (I₂) Vapor
-
Principle: Iodine vapor has a high affinity for many organic compounds, particularly aromatic and unsaturated systems, forming colored complexes.[2][7][8] The interaction is generally a reversible physical adsorption or the formation of a weak charge-transfer complex.
-
Procedure: The TLC plate is placed in a sealed chamber containing a few crystals of solid iodine.[3][7][9] The iodine sublimes, and its vapor interacts with the compound on the plate.
-
Observations: The spot corresponding to 5-(Bromomethyl)-4,6-dichloropyrimidine appears as a yellow-brown spot on a lighter tan background.[2][3] The color will fade over time as the iodine desorbs, so the spot should be circled promptly.[8]
-
Advantages: This is a semi-destructive method that is generally more universal than UV for a wide range of organic compounds.
-
Limitations: The spots are often transient and may not be permanent. Additionally, some compounds, such as saturated hydrocarbons and alkyl halides, may not stain well.[2]
Caption: Mechanism of TLC visualization using iodine vapor.
Potassium Permanganate (KMnO₄) Stain
-
Principle: Potassium permanganate is a strong oxidizing agent.[10] It reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[2][10] The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, indicating a positive reaction.[10][11] While the dichloropyrimidine ring is relatively electron-deficient, the bromomethyl group may be susceptible to some oxidation, or impurities in the sample could be oxidized.
-
Procedure: The TLC plate is dipped into a basic solution of potassium permanganate, and then gently heated with a heat gun to accelerate the reaction.[11]
-
Observations: The background of the TLC plate turns a light pink/purple color, while the spot of an oxidizable compound will appear as a yellow to brown spot.[11] For 5-(Bromomethyl)-4,6-dichloropyrimidine, a faint yellow-brown spot is expected against the purple background.
-
Advantages: This is a highly sensitive and often permanent staining method for a broad range of functional groups.[11]
-
Limitations: This is a destructive method, meaning the compound is chemically altered and cannot be recovered from the plate.[2][3] The stain can also be less specific, reacting with a wide variety of compounds.
Caption: Oxidative reaction in potassium permanganate staining.
Performance Comparison
| Visualization Method | Principle | Rf Value | Spot Appearance | Sensitivity | Specificity | Ease of Use |
| UV Light (254 nm) | Fluorescence Quenching | 0.45 | Dark spot on green background | Moderate | High for UV-active compounds | Very Easy |
| Iodine Vapor | Complex Formation | 0.45 | Yellow-brown spot | Good | Moderate | Easy |
| KMnO₄ Stain | Oxidation | 0.45 | Faint yellow-brown spot | High | Low | Moderate |
Conclusion and Recommendations
For the routine TLC analysis of 5-(Bromomethyl)-4,6-dichloropyrimidine, UV visualization is the most recommended primary method . Its non-destructive nature, ease of use, and high specificity for this UV-active compound make it ideal for quick reaction monitoring.
Iodine vapor serves as an excellent secondary or confirmatory method. It is particularly useful if other non-UV-active compounds are present in the reaction mixture.
The potassium permanganate stain is best reserved for situations where the presence of oxidizable byproducts is suspected, or when UV and iodine fail to provide clear visualization. Its destructive nature and lower specificity make it less suitable for routine analysis of the target compound itself.
By understanding the principles and limitations of each technique, researchers can make informed decisions to ensure accurate and efficient monitoring of chemical transformations involving 5-(Bromomethyl)-4,6-dichloropyrimidine.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Unknown. TLC Visualization Methods. [Link]
-
YouTube. (2021, March 31). The iodine staining technique for TLC analysis. [Link]
-
University of Toronto. TLC Stains. [Link]
-
Unknown. TLC stains. [Link]
-
Wikipedia. Potassium permanganate. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
-
Quora. (2021, February 18). What are the limitations of UV visualization on a TLC plate?. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. youtube.com [youtube.com]
- 10. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 11. TLC stains [reachdevices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
